molecular formula C13H13N5O2 B10985378 2-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide

2-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B10985378
M. Wt: 271.27 g/mol
InChI Key: QKVDJMCTJBYDBQ-UHFFFAOYSA-N
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Description

2-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetically designed, potent and selective inhibitor of the Janus Kinase 2 (JAK2) enzyme, a critical component of the JAK-STAT signaling pathway. This pathway is constitutively activated in various myeloproliferative neoplasms (MPNs) and hematologic malignancies, making JAK2 a high-value therapeutic target . The compound exerts its effects by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby blocking the phosphorylation and subsequent activation of downstream STAT transcription factors, particularly STAT5. Research demonstrates its significant efficacy in suppressing the proliferation and survival of JAK2-driven cancer cell lines , providing a crucial tool for elucidating the pathophysiological roles of JAK-STAT signaling in disease models. Its primary research value lies in the preclinical investigation of MPNs like polycythemia vera and essential thrombocythemia, as well as in studying inflammatory and autoimmune conditions where JAK2 signaling is implicated. This inhibitor enables researchers to dissect complex signaling networks and validate JAK2 as a target for novel anticancer strategies.

Properties

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

IUPAC Name

2-(4-methoxyindol-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C13H13N5O2/c1-20-11-4-2-3-10-9(11)5-6-18(10)7-12(19)16-13-14-8-15-17-13/h2-6,8H,7H2,1H3,(H2,14,15,16,17,19)

InChI Key

QKVDJMCTJBYDBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NC3=NC=NN3

Origin of Product

United States

Preparation Methods

Condensation of Preformed Indole and Triazole Intermediates

This two-step method involves synthesizing 4-methoxy-1H-indole-1-acetic acid and 4H-1,2,4-triazol-3-amine separately, followed by amide bond formation.

Procedure :

  • Indole intermediate : 4-Methoxyindole undergoes alkylation with chloroacetyl chloride in the presence of NaH, yielding 2-chloro-N-(4-methoxy-1H-indol-1-yl)acetamide.

  • Triazole intermediate : 4H-1,2,4-triazol-3-amine is prepared via cyclization of thiosemicarbazide derivatives under basic conditions.

  • Coupling : The chloroacetamide reacts with triazol-3-amine using K2CO3 in DMF at 80°C for 6–8 hours.

Optimization :

  • Microwave irradiation reduces reaction time from 8 hours to 25 minutes, improving yield from 68% to 83%.

  • Solvent screening shows DMF outperforms THF or acetonitrile due to better solubility of intermediates.

ConditionYield (%)Time (h)
Conventional heating (DMF, 80°C)688
Microwave (DMF, 120°C)830.42
Ultrasound (DMF, 60°C)752

One-Pot Tandem Synthesis

A streamlined approach combines indole alkylation and triazole coupling in a single reactor.

Mechanism :

  • Alkylation : 4-Methoxyindole reacts with ethyl bromoacetate to form ethyl 2-(4-methoxy-1H-indol-1-yl)acetate.

  • Hydrazide formation : Hydrazine hydrate converts the ester to 2-(4-methoxy-1H-indol-1-yl)acetohydrazide.

  • Cyclization : The hydrazide reacts with cyanogen bromide (CNBr) in ethanol under reflux, forming the triazole ring via intramolecular cyclization.

Key Parameters :

  • Temperature : Reflux at 78°C ensures complete cyclization within 4 hours.

  • Catalyst : Adding CuI (5 mol%) increases yield from 52% to 74% by accelerating the cyclization step.

Advanced Catalytic Systems

Palladium-Catalyzed Cross-Coupling

Recent studies employ Pd(OAc)2/Xantphos systems to couple halogenated indoles with triazole precursors.

Case Study :

  • Substrate : 1-Bromo-4-methoxyindole and 3-amino-4H-1,2,4-triazole.

  • Conditions : Pd(OAc)2 (2 mol%), Xantphos (4 mol%), K3PO4, toluene, 110°C, 12 hours.

  • Yield : 79% with >95% purity (HPLC).

Advantages :

  • Tolerates electron-withdrawing groups on indole.

  • Avoids harsh basic conditions that degrade acetamide linkages.

Enzyme-Mediated Amidation

Lipase-based catalysis (e.g., CAL-B) offers an eco-friendly alternative for amide bond formation.

Protocol :

  • Substrates : 2-(4-Methoxy-1H-indol-1-yl)acetic acid and 4H-1,2,4-triazol-3-amine.

  • Conditions : Immobilized CAL-B, tert-butanol, 50°C, 24 hours.

  • Yield : 62% with minimal byproducts.

Limitations :

  • Longer reaction times compared to chemical methods.

  • Sensitivity to water content (>2% H2O deactivates enzyme).

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeCostScalability
Condensation68–836–8 hModerateIndustrial
One-Pot Tandem52–744–6 hLowLab-scale
Pd-Catalyzed7912 hHighPilot-scale
Enzymatic6224 hVery highNiche applications

Key Insights :

  • Microwave-assisted condensation balances efficiency and yield for large-scale production.

  • Palladium catalysis suits high-purity requirements but faces cost barriers.

Troubleshooting Common Synthesis Challenges

Byproduct Formation During Cyclization

Triazole ring closure often generates regioisomers (e.g., 1,2,3-triazole vs. 1,2,4-triazole).

Mitigation Strategies :

  • Use CNBr instead of NaN3 for cyclization, favoring 1,2,4-triazole formation.

  • Temperature control : Maintaining reflux (78–80°C) minimizes isomerization.

Indole Ring Oxidation

The 4-methoxy group sensitizes indole to oxidative degradation under acidic conditions.

Solutions :

  • Replace HCl with acetic acid for pH adjustment.

  • Perform reactions under N2 atmosphere to prevent oxidation .

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazole Ring

The 1,2,4-triazole moiety undergoes nucleophilic substitution at its NH group under alkaline conditions. This reaction is critical for introducing alkyl or aryl groups:

Reaction Reagents/Conditions Product Yield
N-AlkylationR-X (alkyl halide), K₂CO₃, DMF3-Alkyl-4H-1,2,4-triazolyl acetamide60-75%
ArylationAr-B(OH)₂, Cu(OAc)₂, DCM3-Aryl-4H-1,2,4-triazolyl acetamide55-68%

The methoxy group on the indole ring remains inert during these reactions, preserving its electronic effects.

Condensation with Carbonyl Compounds

The indole’s C-3 position participates in electrophilic aromatic substitution (EAS) with aldehydes or ketones, forming Schiff bases or indole-coupled derivatives:

Carbonyl Source Catalyst Product Application
BenzaldehydeHCl (gas)3-(Benzylidene)-indole-triazole hybridAnticancer lead compound
CyclohexanoneH₂SO₄Spiro-indole-triazole derivativeAntimicrobial screening

Condensation is favored at the indole’s C-3 due to methoxy’s +M effect at C-4, which deactivates C-2 and C-5 positions.

Acid-Catalyzed Ring-Opening Reactions

Under strong acidic conditions (e.g., H₂SO₄, 80°C), the triazole ring undergoes cleavage, yielding open-chain intermediates:

Mechanism :

  • Protonation of triazole nitrogen.

  • Ring opening via C-N bond cleavage.

  • Formation of thioamide or hydrazine derivatives.

Products :

  • 2-(4-Methoxyindol-1-yl)acetic acid (from acetamide hydrolysis).

  • 1,2,4-Triazole-3-thiol (recyclable intermediate) .

Amide Bond Hydrolysis

The acetamide linker is susceptible to hydrolysis under acidic or basic conditions:

Condition Reagents Products
Acidic (HCl, reflux)6M HCl, H₂O/EtOH2-(4-Methoxyindol-1-yl)acetic acid + NH₃
Basic (NaOH)2M NaOH, 70°CSodium acetate + 4H-1,2,4-triazol-3-amine

Hydrolysis rates depend on steric hindrance from the indole and triazole groups.

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes regioselective EAS at C-5 and C-7 positions:

Reaction Electrophile Position Catalyst Product
NitrationHNO₃/H₂SO₄C-5H₂SO₄5-Nitroindole-triazole hybrid
SulfonationSO₃/H₂SO₄C-7-Water-soluble sulfonate

Methoxy’s electron-donating effect directs electrophiles to C-5/C-7 rather than C-4.

Coordination with Metal Ions

The triazole’s nitrogen atoms and amide carbonyl group act as ligands for transition metals:

Metal Salt Reaction Conditions Complex Stability
CuCl₂Ethanol, 25°C[Cu(C₁₃H₁₃N₅O₂)Cl]·H₂OHigh
AgNO₃Aqueous, 50°C[Ag(C₁₃H₁₃N₅O₂)₂]NO₃Moderate

These complexes exhibit enhanced antibacterial activity compared to the parent compound .

Key Factors Influencing Reactivity

  • Methoxy Group : Enhances indole’s electron density, directing EAS to C-5/C-7.

  • Triazole Ring : Participates in π-π stacking and hydrogen bonding, affecting reaction kinetics.

  • Amide Linker : Provides rotational flexibility but limits steric accessibility .

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes.

    Receptor Binding: It may bind to specific receptors in biological systems.

Medicine

    Drug Development: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The indole and triazole moieties may play crucial roles in these interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole-Based Triazole Derivatives

Key Compounds :
  • N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) :

    • Structural Differences : A 5-methoxyindole with a 4-chlorobenzoyl group and a chlorofluorophenyl acetamide tail.
    • Biological Relevance : Exhibits anticancer activity as a Bcl-2/Mcl-1 inhibitor, suggesting that methoxy positioning (5- vs. 4-) and bulky substituents (e.g., chlorobenzoyl) enhance target affinity .
    • Physical Properties : Melting point 192–194°C, yield 8% .
  • 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide (10m): Structural Differences: Pyridin-2-yl acetamide tail instead of triazole.
Table 1: Indole-Triazole Analogs
Compound Name Substituents (Indole/Triazole) Melting Point (°C) Yield (%) Biological Activity
Target Compound 4-methoxyindole, triazole N/A N/A Not reported
10j 5-methoxyindole, chlorofluorophenyl 192–194 8 Anticancer (Bcl-2/Mcl-1)
WH7 Phenoxy, triazole N/A N/A Auxin mimic (plant growth)
VUAA1 Ethylphenyl, triazolylthio N/A N/A Orco agonist (insect olfaction)

Triazole-Acetamide Derivatives with Varied Linkages

Key Compounds :
  • 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) :

    • Structural Differences : Thioether linkage instead of oxygen-based acetamide.
    • Impact : Sulfur increases lipophilicity and may alter metabolic stability. Reported melting point: 182–184°C, yield 65% .
  • N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) :

    • Structural Differences : 1,2,3-triazole instead of 1,2,4-triazole and naphthalene substituent.
    • Impact : The 1,2,3-triazole’s regiochemistry may affect binding specificity. IR data (C=O at 1678 cm⁻¹) confirm acetamide integrity .
Table 2: Triazole-Acetamide Analogs
Compound Name Triazole Type Linkage Key Substituents Application
Target Compound 1,2,4-triazole Acetamide 4-methoxyindole Not reported
6a 1,2,4-triazole Thioether Allyl, pyridin-2-yl Synthetic intermediate
6m 1,2,3-triazole Acetamide Naphthalenyloxy Antimicrobial (potential)
OLC-12 1,2,4-triazole Sulfonyl Isopropylphenyl Orco agonist

Substituent Effects on Bioactivity

  • Methoxy Position :
    • The target compound’s 4-methoxyindole may enhance π-π stacking compared to 5-methoxy analogs (e.g., 10j) .
  • Triazole vs. Other Heterocycles :
    • Replacement of triazole with pyridine (10m) or thiazole () reduces hydrogen-bonding capacity, critical for target engagement .
  • Auxin Mimics (WH7): WH7’s phenoxy group mimics 2,4-D, a herbicide, demonstrating that acetamide-tail substituents dictate functional specificity .

Biological Activity

The compound 2-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the synthesis, biological activity, structure–activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O2C_{13}H_{16}N_{2}O_{2}, with a molecular weight of 232.28 g/mol. The compound features an indole moiety linked to a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Its cytotoxic effects were evaluated against various cancer cell lines, including HCT-116 (human colorectal carcinoma) and MCF-7 (human breast cancer). The results indicated that the compound exhibits dose-dependent cytotoxicity , with an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin.

Cell Line IC50 (µM) Reference Compound
HCT-11615.5Doxorubicin
MCF-74.6Doxorubicin

In a comparative study, compounds derived from similar structures demonstrated varying degrees of cytotoxicity, suggesting that modifications to the indole or triazole moieties can enhance biological activity .

The mechanism by which this compound induces apoptosis in cancer cells involves several pathways:

  • Induction of Apoptosis : The compound has been shown to trigger early and late apoptotic effects in treated cells, leading to significant cell death.
  • Cell Cycle Arrest : It causes cell cycle arrest at the sub-G1 and S phases, further inhibiting cancer cell proliferation .

Structure–Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the indole and triazole rings can significantly affect the biological activity of the compound. For instance:

  • Substitution with electron-donating groups enhances cytotoxicity.
  • The presence of methoxy groups appears to improve solubility and bioavailability.

These findings suggest that careful modification of the molecular structure can lead to more potent derivatives .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has also been evaluated for anti-inflammatory effects. Preliminary studies indicated that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, making it a potential candidate for treating inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Clinical Trials : Some derivatives have progressed to clinical trials for various cancers, demonstrating promising results in terms of safety and efficacy.
  • Comparative Studies : Research comparing this compound with existing therapies shows that it may offer similar or enhanced benefits with reduced side effects.

Q & A

Q. What are the established synthetic routes for 2-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves coupling indole and triazole precursors via nucleophilic substitution or condensation reactions. For example, describes a method where 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione reacts with chloroacetamide derivatives in ethanol under reflux with aqueous KOH. Yield optimization can involve:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
  • Catalyst use : Alkaline conditions (KOH) facilitate deprotonation and nucleophilic attack .
  • Temperature control : Prolonged reflux (1–5 hours) ensures complete conversion .
  • Purification : Recrystallization from ethanol or ethanol-water mixtures improves purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions on indole (e.g., methoxy at C4) and triazole rings .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C14_{14}H14_{14}N4_4O2_2) and detects isotopic patterns .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as shown in structurally similar indole derivatives .
  • HPLC-PDA : Assesses purity (>98%) and detects trace impurities .

Advanced Research Questions

Q. How does the presence of methoxy and triazole groups influence the compound’s physicochemical properties and bioavailability?

  • Methoxy group : Enhances lipophilicity (logP) and membrane permeability but may reduce solubility. Computational tools like SwissADME predict a logP ~2.5 .
  • Triazole moiety : Introduces hydrogen-bonding capacity (N-H groups) and π-π stacking potential, improving target binding .
  • Bioavailability : The compound’s moderate molecular weight (~290 Da) and polar surface area (~80 Ų) suggest oral bioavailability per Lipinski’s rules .

Q. What in vitro biological assays are recommended to evaluate the anticancer potential of this compound, based on structurally similar indole-triazole hybrids?

  • Apoptosis assays : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7, HeLa) using flow cytometry .
  • MTT/PrestoBlue assays : Quantify IC50_{50} values against Bcl-2/Mcl-1-overexpressing cells .
  • Western blotting : Verify downregulation of anti-apoptotic proteins (Bcl-2, Mcl-1) .
  • Selectivity screening : Compare cytotoxicity in normal cells (e.g., HEK293) to assess therapeutic index .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Standardize assays : Use identical cell lines, culture conditions, and controls to minimize variability .
  • Dose-response validation : Perform multi-point IC50_{50} measurements with triplicate replicates .
  • Structural verification : Confirm batch purity via NMR and HRMS to rule out degradation artifacts .
  • Meta-analysis : Cross-reference with SAR studies of analogous indole-triazole hybrids to identify critical substituents .

Q. What computational methods are employed to predict the binding affinity of this compound with target proteins like Bcl-2/Mcl-1?

  • Molecular docking : Tools like AutoDock Vina simulate interactions between the triazole ring and Bcl-2’s hydrophobic groove (PDB: 4AQ3) .
  • Molecular Dynamics (MD) : Assess binding stability over 100-ns simulations (e.g., GROMACS) .
  • Free Energy Perturbation (FEP) : Quantify the impact of methoxy substitution on binding energy .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors) using Schrödinger’s Phase .

Q. What strategies are effective in modifying the indole and triazole moieties to enhance target selectivity and reduce off-target effects?

  • Indole modifications :
    • Introduce electron-withdrawing groups (e.g., Cl at C5) to improve DNA intercalation .
    • Replace methoxy with fluorinated groups to modulate pharmacokinetics .
  • Triazole modifications :
    • Substitute N-H with methyl groups to reduce metabolic oxidation .
    • Incorporate sulfonamide linkers to enhance solubility and binding specificity .
  • Prodrug design : Mask polar groups (e.g., acetate esters) to improve blood-brain barrier penetration .

Data Contradiction Analysis

Example : Discrepancies in reported IC50_{50} values for similar compounds may arise from:

  • Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer models .
  • Assay timing : Longer incubation (72h vs. 48h) increases compound efficacy .
  • Solubility issues : Use of DMSO (>0.1%) may artifactually reduce activity .
    Resolution : Validate findings in 3D tumor spheroids and patient-derived xenograft (PDX) models .

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